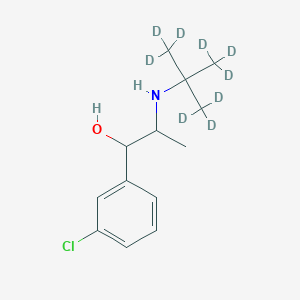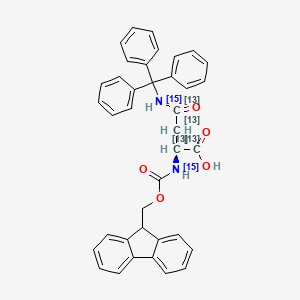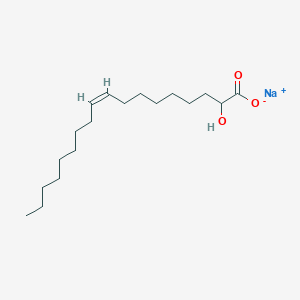
Metazachlor BH 479-11
Übersicht
Beschreibung
Metazachlor BH 479-11 is a selective herbicide that is widely used in agriculture to control weeds in crops such as maize, sunflower, and rapeseed. It is a member of the chloroacetamide family of herbicides and is known for its high efficacy and low toxicity.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Metazachlor, a chloroacetanilide herbicide, undergoes bacterial desulfonation in soil, leading to the formation of glycolate metabolite (BH 479-1). This process involves microorganisms utilizing the herbicide as a sulfur source (Laue, Field, & Cook, 1996).
Effect on Aquatic Ecosystems
- Metazachlor impacts plankton communities in freshwater environments, showing pronounced effects on chlorophytes and macrophytes at concentrations higher than 5 µg/L. This could lead to long-lasting effects on aquatic ecosystems (Mohr et al., 2008).
Agricultural Applications
- In agriculture, particularly in Brassica napus (rapeseed) cultivations, metazachlor's primary target is the inhibition of very long chain fatty acid biosynthesis. It significantly affects the growth and development of B. napus, with higher doses reducing pigment concentrations and affecting photosynthesis (Vercampt et al., 2016).
Herbicide Mobility and Formulation
- The mobility of metazachlor in soil can be influenced by its formulation. For instance, its immobilization in alginate matrix reduces its vertical mobility compared to suspension concentrate formulations (Włodarczyk, 2014).
Phytotoxicity and Recovery
- Metazachlor demonstrates phytotoxic effects on Brassica napus in the short term, impacting leaf growth and inducing oxidative stress. However, the herbicide's concentration decreases over time, allowing for the recovery of the crop (Vercampt & Koleva, 2017).
Environmental Fate Assessment
- A study using the SWAT model to assess the environmental fate of metazachlor concluded that the herbicide's loads were less than 0.01% of the applied amount in the observed time period, posing minimal risk under European Environmental Legislation (Fohrer et al., 2014).
Wirkmechanismus
Target of Action
Metazachlor BH 479-11, also known as Metazachlor metabolite M11, is a chemical compound that belongs to the chloroacetamide class of herbicides . The primary targets of this compound are long chain fatty acids, which play a key role in cell division and cell expansion processes .
Mode of Action
This compound inhibits the formation of these long chain fatty acids . This disruption in the formation of fatty acids hinders the normal processes of cell division and expansion, thereby preventing the growth of unwanted plants or weeds .
Biochemical Pathways
It is known that the compound interferes with the synthesis of long chain fatty acids, which are crucial components of cell membranes and are involved in numerous cellular functions .
Pharmacokinetics
It is known that this compound is a metabolite of metazachlor, which suggests that it is formed in the body through metabolic processes .
Result of Action
The inhibition of long chain fatty acid synthesis by this compound leads to a disruption in cell division and expansion. This results in the prevention of weed growth, thereby protecting crops and other desired plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Metazachlor has been found to be mobile in the environment, suggesting that it can move through soil and potentially contaminate groundwater
Biochemische Analyse
Biochemical Properties
Metazachlor BH 479-11 plays a critical role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with elongase enzymes, which are involved in lipid biosynthesis. This compound inhibits the activity of these enzymes, leading to a disruption in the synthesis of very-long-chain fatty acids. This inhibition affects cell division and tissue differentiation during growth, resulting in the production of deformed seeds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits elongase activity, which is essential for lipid biosynthesis, thereby affecting the synthesis of very-long-chain fatty acids. This disruption leads to impaired cell division and tissue differentiation, ultimately resulting in deformed seeds .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with elongase enzymes. By inhibiting these enzymes, the compound disrupts the synthesis of very-long-chain fatty acids, which are crucial for cell membrane integrity and function. Additionally, this compound affects gene expression by altering the transcription of genes involved in lipid biosynthesis and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is quickly metabolized in plants, with no residues detected at harvest . This rapid metabolism suggests that the compound’s effects are transient and primarily observed during the early stages of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant adverse effects. At higher doses, this compound can cause toxic effects, including disruption of lipid biosynthesis and impaired cell division. These threshold effects highlight the importance of determining safe exposure levels for the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid biosynthesis. The compound interacts with elongase enzymes, which are responsible for the synthesis of very-long-chain fatty acids. By inhibiting these enzymes, this compound affects metabolic flux and metabolite levels, leading to disruptions in cellular function and growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, affecting processes such as lipid biosynthesis and cell division .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methylsulfinyl-N-(pyrazol-1-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-12-6-4-7-13(2)15(12)18(14(19)10-21(3)20)11-17-9-5-8-16-17/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGYMDAFJMPNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017812 | |
| Record name | Metazachlor BH 479-11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242182-77-9 | |
| Record name | Metazachlor BH 479-11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)



